molecular formula C22H23ClN2O3 B5273274 ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate

ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate

Cat. No.: B5273274
M. Wt: 398.9 g/mol
InChI Key: QMXFFNXJZQPQLE-KNTRCKAVSA-N
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Description

Ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the phenylprop-2-enoyl group: The phenylprop-2-enoyl group can be introduced through a condensation reaction between benzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide, to form chalcone. The chalcone is then reacted with the piperazine ring to form the desired product.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction between the piperazine derivative and 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(2E)-3-(2-bromophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-[(2E)-3-(2-fluorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-[(2E)-3-(2-methylphenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-14-12-24(13-15-25)21(26)19(17-8-4-3-5-9-17)16-18-10-6-7-11-20(18)23/h3-11,16H,2,12-15H2,1H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXFFNXJZQPQLE-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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